molecular formula C28H38Hg2O4 B14147515 Di(phenylmercury) dodecylsuccinate CAS No. 24806-32-4

Di(phenylmercury) dodecylsuccinate

Katalognummer: B14147515
CAS-Nummer: 24806-32-4
Molekulargewicht: 839.8 g/mol
InChI-Schlüssel: MQEJYIMYBBHTMM-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di(phenylmercury) dodecylsuccinate is a chemical compound with the molecular formula C28H38Hg2O4.

Vorbereitungsmethoden

The synthesis of Di(phenylmercury) dodecylsuccinate typically involves the reaction of phenylmercury acetate with dodecylsuccinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Di(phenylmercury) dodecylsuccinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.

    Reduction: Reduction reactions can convert this compound into other mercury compounds.

    Substitution: The phenyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Di(phenylmercury) dodecylsuccinate has been explored for its applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of Di(phenylmercury) dodecylsuccinate involves its interaction with molecular targets, primarily through the mercury atoms. These interactions can lead to the formation of complexes with biological molecules, affecting their function. The pathways involved in its mechanism of action include binding to thiol groups in proteins and enzymes, leading to inhibition or modification of their activity .

Vergleich Mit ähnlichen Verbindungen

Di(phenylmercury) dodecylsuccinate can be compared with other mercury-containing compounds, such as:

  • Phenylmercury acetate
  • Phenylmercury chloride
  • Di(phenylmercury) succinate

These compounds share similar chemical properties due to the presence of mercury and phenyl groups but differ in their specific structures and reactivity. This compound is unique due to the presence of the dodecylsuccinate moiety, which imparts distinct chemical and physical properties .

Eigenschaften

CAS-Nummer

24806-32-4

Molekularformel

C28H38Hg2O4

Molekulargewicht

839.8 g/mol

IUPAC-Name

2-[2-oxo-2-(phenylmercuriooxy)ethyl]tetradecanoyloxy-phenylmercury

InChI

InChI=1S/C16H30O4.2C6H5.2Hg/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;2*1-2-4-6-5-3-1;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);2*1-5H;;/q;;;2*+1/p-2

InChI-Schlüssel

MQEJYIMYBBHTMM-UHFFFAOYSA-L

Kanonische SMILES

CCCCCCCCCCCCC(CC(=O)O[Hg]C1=CC=CC=C1)C(=O)O[Hg]C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.